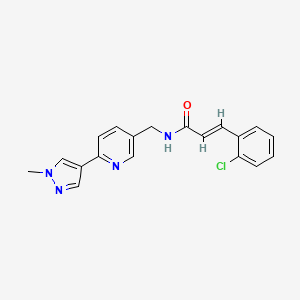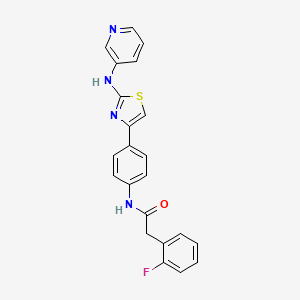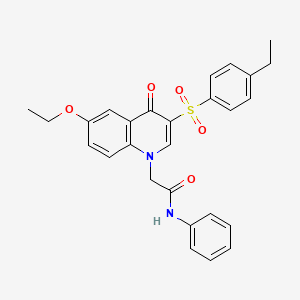![molecular formula C21H28N6O2 B3016679 3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione CAS No. 887030-00-4](/img/structure/B3016679.png)
3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione" is a structurally complex molecule that appears to be related to the family of piperazine derivatives. Piperazine and its derivatives are known for their wide range of pharmacological activities, including antidepressant and antianxiety properties, as well as potential applications in cancer treatment and other therapeutic areas .
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions starting from various precursors. For example, compounds with a piperazine moiety can be synthesized from 2-acetylfuran through Claisen Schmidt condensation, followed by cyclization with hydroxylamine hydrochloride and Mannich’s reaction . Another approach involves starting from alpha-amino acids, activating a lactam carbonyl, and then generating an N-acyliminium ion to be trapped by a nucleophilic side chain . Additionally, piperazine-2,6-diones have been synthesized from methyl N-substituted iminomonoacetate , indicating the versatility of synthetic routes available for such compounds.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . In some cases, X-ray crystallography is also employed to determine the precise three-dimensional arrangement of atoms within the molecule . The presence of substituents on the piperazine ring can significantly influence the molecule's pharmacological properties and its interaction with biological targets.
Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions. For instance, they can be involved in the formation of spiro compounds when treated with reagents like N-bromosuccinimide, and the presence or absence of water can lead to different products . The reactivity of these compounds can be exploited to create a diverse array of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can lead to variations in these properties, which in turn can affect the compound's biological activity and pharmacokinetics. Spectroscopic investigations, along with quantum chemical calculations, can provide insights into the electronic structure, vibrational frequencies, and molecular interactions of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis of Polyamides and Diketopiperazines
Polyamide Synthesis : Research has demonstrated the synthesis of polyamides containing nucleobases like uracil and adenine through reactions involving similar purine derivatives. These polyamides exhibit solubility in water and could have implications in biomaterials science (Hattori & Kinoshita, 1979).
Diketopiperazine Derivatives : Studies on marine-derived actinomycetes have led to the discovery of diketopiperazine derivatives with potential antivirus activities against the influenza A (H1N1) virus, highlighting the therapeutic potential of piperazine-based compounds (Wang et al., 2013).
Luminescent Properties and Herbicidal Applications
Luminescent Properties : Novel piperazine-substituted naphthalimide compounds exhibit specific luminescent properties, which could be leveraged for designing pH probes and studying photo-induced electron transfer mechanisms (Gan et al., 2003).
Herbicidal Activity : A facile synthesis route for novel herbicidal 1-phenyl-piperazine-2,6-diones has been developed, indicating the agricultural applications of piperazine derivatives (Li et al., 2005).
Antimicrobial and Antiproliferative Activities
Antimicrobial Activities : Synthesis of new 1,2,4-triazole derivatives from piperazine has been shown to possess antimicrobial activities against various microorganisms, suggesting potential applications in developing new antibiotics (Bektaş et al., 2010).
Antiproliferative Activities : Piperazine derivatives have been evaluated for their antiproliferative effects and erythroid differentiation potential against chronic myelogenous leukemia cells, underscoring the significance of such compounds in cancer research (Saab et al., 2013).
Eigenschaften
IUPAC Name |
3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-4-9-27-17-18(24(3)21(29)23-19(17)28)22-20(27)26-12-10-25(11-13-26)14-16-8-6-5-7-15(16)2/h5-8H,4,9-14H2,1-3H3,(H,23,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJMSHUPEADTBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B3016597.png)
![Methyl 2-(4-chlorophenyl)-7-hydroxy-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B3016598.png)
![N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B3016599.png)

![1-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-N~4~-(4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B3016604.png)
![3-(4-nitrophenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3016608.png)
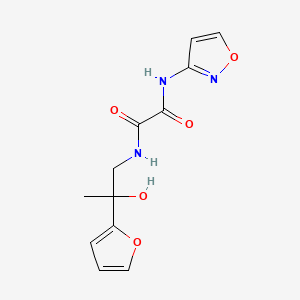
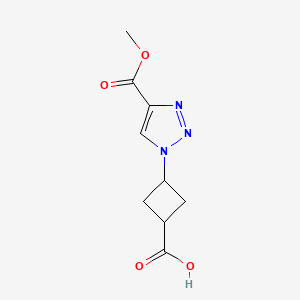
![methyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3016611.png)
![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3016613.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B3016615.png)
